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Compound of Interest

Compound Name: 2-Chloro-N,N-diphenylacetamide

Cat. No.: B1361505

A detailed guide for researchers, scientists, and drug development professionals on the single-
crystal X-ray diffraction data of 2-Chloro-N,N-diphenylacetamide and a comparative analysis
with its structural analogs. This guide provides a comprehensive overview of their
crystallographic parameters, experimental protocols, and a visual representation of the
experimental workflow.

Introduction

2-Chloro-N,N-diphenylacetamide is a chemical intermediate of interest in synthetic and
medicinal chemistry. Understanding its three-dimensional structure through X-ray
crystallography is crucial for predicting its reactivity, intermolecular interactions, and potential
biological activity. This guide presents the crystallographic data for 2-Chloro-N,N-
diphenylacetamide and compares it with three structurally related compounds: the parent
compound N,N-diphenylacetamide, the bromo-analog 2-Bromo-N,N-diphenylacetamide, and
the N-monophenyl analog 2-Chloro-N-phenylacetamide. This comparative approach allows for
an in-depth understanding of how substitutions on the acetamide group and the nitrogen atom
influence the crystal packing and molecular conformation.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for 2-Chloro-N,N-
diphenylacetamide and its selected analogs. These tables facilitate a direct comparison of
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their unit cell dimensions, space groups, and refinement statistics.

Table 1: Crystallographic Data and Structure Refinement for 2-Chloro-N,N-

diphenylacetamide and Analogs

2-Chloro-N,N- N,N- 2-Bromo-N,N- 2-Chloro-N-
Parameter diphenylaceta Diphenylaceta  diphenylaceta phenylacetami
mide[1] mide mide de
Formula C14H12CINO C14H13NO C14H12BrNO CsHsCINO
Molar Mass (
glmol) 245.70 211.26 290.16 169.61
Crystal System Orthorhombic Orthorhombic Monoclinic Monoclinic
Space Group P212121 Pna2: P21i/n Cc
a (&) 6.4350 (13) 9.1034 (5) 9.398 5.0623 (15)
b (A) 12.799 (3) 10.552 (6) 13.898 18.361 (6)
c (R) 14.944 (3) 11.769 (8) 10.247 9.043 (3)
a (°) 90 90 90 90
B (°) 90 90 112.460 102.13 (3)
y () 90 90 920 920
Volume (A3) 1230.8 (5) 1131.1 (12) 1234.6 821.5 (5)
Z 4 4 4 4
Temperature (K) 293 296 (2) Not Reported 297
R-factor (R1) 0.045 0.060 0.0879 0.037
wR-factor (WRz) 0.112 0.1505 Not Reported 0.086

Data for N,N-diphenylacetamide corresponds to the closely related N,2-diphenylacetamide as a

proxy, for which full crystallographic data was available.[2]
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Experimental Protocols

The determination of the crystal structures presented in this guide follows a standardized
workflow for single-crystal X-ray diffraction of small organic molecules. The general steps are
outlined below.

Crystal Growth

Single crystals of suitable quality for X-ray diffraction are typically grown from a saturated
solution of the compound. Common methods include:

» Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is
allowed to evaporate slowly over several days, leading to the formation of crystals.

» Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then
placed in a larger sealed container with a more volatile solvent in which the compound is
less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the
solubility of the compound and inducing crystallization.

o Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled,
causing the solubility to decrease and crystals to form.

Data Collection

A suitable single crystal is mounted on a goniometer head. The data collection is performed on
a diffractometer equipped with a radiation source (e.g., Mo Ka or Cu Ka) and a detector. The
crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various
orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space
group. The crystal structure is then solved using direct methods or Patterson methods, which
provide an initial model of the atomic positions. This model is then refined using least-squares
methods to improve the fit between the calculated and observed diffraction data.

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1361505?utm_src=pdf-body-img
https://www.benchchem.com/product/b1361505?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/51137285_2-Chloro-NN-diphenylacetamide
https://sphinxsai.com/2016/ch_vol9_no4/1/(301-305)V9N4CT.pdf
https://www.benchchem.com/product/b1361505#x-ray-crystallography-data-for-2-chloro-n-n-diphenylacetamide
https://www.benchchem.com/product/b1361505#x-ray-crystallography-data-for-2-chloro-n-n-diphenylacetamide
https://www.benchchem.com/product/b1361505#x-ray-crystallography-data-for-2-chloro-n-n-diphenylacetamide
https://www.benchchem.com/product/b1361505#x-ray-crystallography-data-for-2-chloro-n-n-diphenylacetamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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